6-氯-N-苯基-9-(2,3,5-三-O-乙酰-β-D-呋喃核糖基)-9H-嘌呤-2-胺

描述

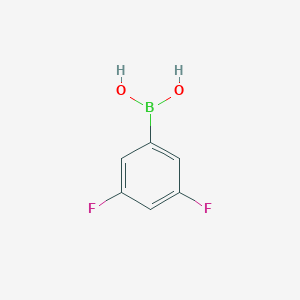

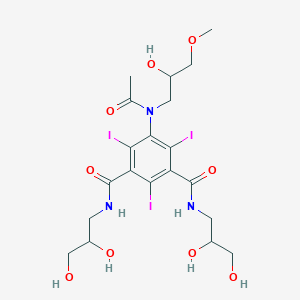

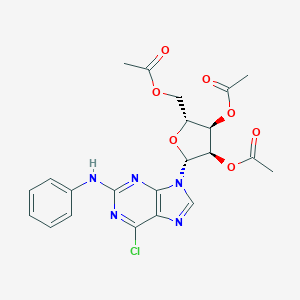

The compound "6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine" is a chemically modified nucleoside analog. It is derived from purine, which is one of the two types of nitrogenous bases that form the building blocks of nucleic acids, such as DNA and RNA. The presence of a chlorine atom at the 6th position and a phenyl group attached to the nitrogen at the 2nd position indicates that this compound could have unique properties that might be useful in various biochemical applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related N6,N6-disubstituted 9H-purin-6-amines has been reported using a method that involves the reaction of a pyrimidinone derivative with secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions that would introduce the phenyl group and the ribofuranosyl moiety with acetyl protecting groups at the correct positions.

Molecular Structure Analysis

The molecular structure of the compound includes a purine ring system, which is a bicyclic aromatic heterocycle consisting of fused pyrimidine and imidazole rings. The chlorine atom at the 6th position and the phenyl group at the nitrogen in the 2nd position are likely to influence the electronic distribution within the molecule, potentially affecting its binding properties. The ribofuranosyl part of the molecule is a sugar moiety that is essential for the compound to mimic naturally occurring nucleosides.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The chlorine atom could be susceptible to nucleophilic substitution reactions, which could be utilized to introduce other substituents or to couple the molecule with other compounds. The acetyl protecting groups on the sugar moiety are typically used to prevent unwanted reactions during the synthesis and can be removed under mild acidic conditions to yield the free sugar .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine" are not detailed in the provided papers, we can infer that the presence of the acetyl groups would increase the compound's lipophilicity compared to its non-acetylated counterpart. This could affect its solubility in various solvents. The chlorine atom might also enhance the compound's stability and could be involved in potential halogen bonding interactions. The phenyl group could contribute to the compound's ability to engage in pi-stacking interactions, which might be relevant in the context of binding to biological macromolecules.

科学研究应用

在核苷修饰中的合成应用

6-氯-N-苯基-9-(2,3,5-三-O-乙酰-β-D-呋喃核糖基)-9H-嘌呤-2-胺作为各种核苷类似物合成的前体。Divakar 等人 (1991) 证明了它在将鸟苷转化为异鸟苷衍生物中的用途,突出了它在修饰核苷合成中的作用,这可能对药物化学和生物学研究有用 (Divakar、Mottahedeh、Reese、Sanghvi 和 Swift,1991)。类似地,Līpiņš 等人 (2021) 描述了它在合成叠氮化和三唑基嘌呤核糖核苷中的用途,再次强调了它在核苷修饰中的用途 (Līpiņš、Jeminejs、Novosjolova、Bizdēna 和 Turks,2021)。

在互变异构和烷基化研究中的作用

该化合物在探索 N-甲氧基-9-甲基-9H-嘌呤-6-胺的互变异构和烷基化方面也至关重要,如 Roggen 和 Gundersen (2008) 所观察到的,证明了它在化学结构研究和复杂分子实体合成中的相关性 (Roggen 和 Gundersen,2008)。

在 X 射线衍射分析中的应用

此外,Hanna 等人 (1990) 在合成 2-磺酰胺腺苷用于单晶 X 射线衍射分析中使用了这种化合物,表明了它在分析化学和核苷结构解析中的应用 (Hanna、Larson、Robins 和 Revankar,1990)。

参与核苷合成

此外,该化合物用于合成具有潜在治疗剂开发应用的各种核苷,如 Herdewijn、Aerschot 和 Pfleiderer (1989) 和 Robins 和 Uznański (1981) 所证明的 (Herdewijn、Aerschot 和 Pfleiderer,1989); (Robins 和 Uznański,1981)。

放射性标记和药物开发

它的衍生物用于合成放射性标记化合物,作为药物开发和诊断应用的前体,如 Valsborg 等人 (1995) 所指出的 (Valsborg、Knutsen、Lundt 和 Foged,1995)。

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVPRIMOFPPRF-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561438 | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine | |

CAS RN |

53296-14-3 | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53296-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)